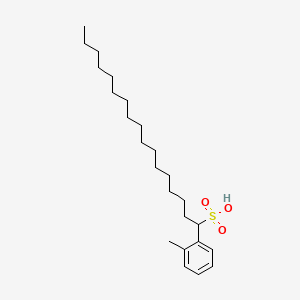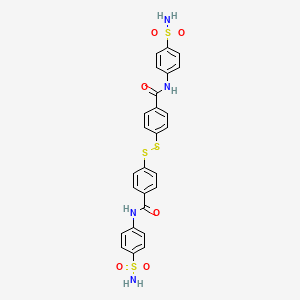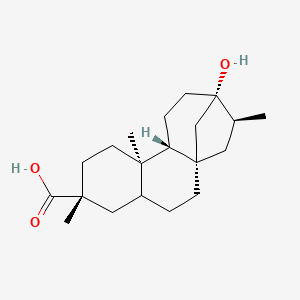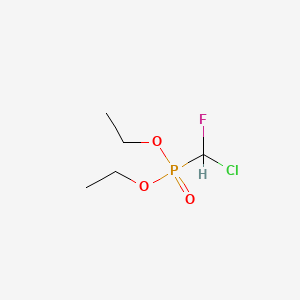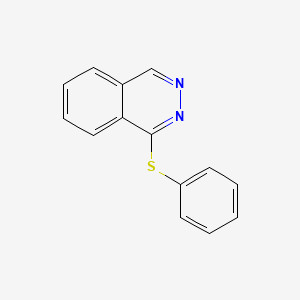
Phthalazine, 1-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1-(phenylthio)- is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phthalazine, 1-(phenylthio)- typically involves the condensation of substituted 2-bromobenzaldehyde acetals with hydrazine, followed by the introduction of the phenylthio group. The process can be summarized as follows:
Lithiation and Formylation: Substituted 2-bromobenzaldehyde acetals undergo lithiation using n-butyllithium, followed by formylation with anhydrous N,N-dimethylformamide to yield the corresponding aldehydes.
Deprotection: The aldehydes are deprotected using wet Amberlyst® 15 in acetone to obtain phthalaldehydes.
Condensative Cyclization: The phthalaldehydes react with anhydrous hydrazine in absolute ethanol to form the phthalazine core.
Introduction of Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction using appropriate thiol reagents under controlled conditions.
Industrial Production Methods: Industrial production of Phthalazine, 1-(phenylthio)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phthalazine, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to yield phthalazine dicarboxylic acid.
Reduction: Reduction reactions using zinc and hydrochloric acid can convert the compound into orthoxylylene diamine.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Thiol reagents under nucleophilic substitution conditions.
Major Products:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Phthalazine, 1-(phenylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of Phthalazine, 1-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphodiesterase and cyclooxygenase, leading to various biological effects. It also interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties .
Comparación Con Compuestos Similares
Phthalazine, 1-(phenylthio)- can be compared with other similar compounds such as:
Quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Cinnoline: Known for its antimicrobial properties but lacks the phenylthio group.
Quinazoline: Exhibits anticancer properties but has a different core structure.
Propiedades
Número CAS |
149365-50-4 |
|---|---|
Fórmula molecular |
C14H10N2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
1-phenylsulfanylphthalazine |
InChI |
InChI=1S/C14H10N2S/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H |
Clave InChI |
ZFYCMRGBNKNQOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


